Cas no 1539826-88-4 (N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine)

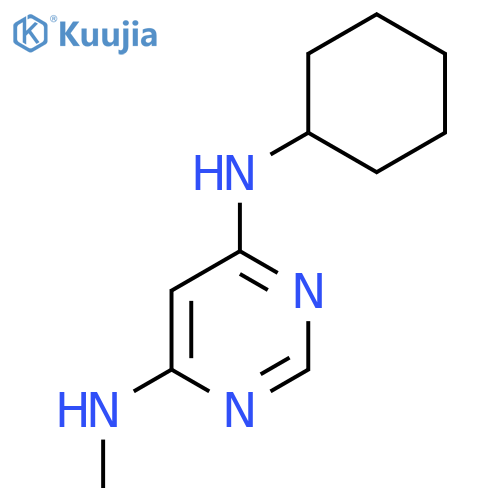

1539826-88-4 structure

商品名:N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine

CAS番号:1539826-88-4

MF:C11H18N4

メガワット:206.287421703339

CID:5047893

N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine

- 4-N-cyclohexyl-6-N-methylpyrimidine-4,6-diamine

- N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine

-

- インチ: 1S/C11H18N4/c1-12-10-7-11(14-8-13-10)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,12,13,14,15)

- InChIKey: ZPCGQJNOHRTDFB-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(NC)N=CN=1)C1CCCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 179

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 49.8

N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6567-9222-1g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 1g |

$425.0 | 2023-09-05 | |

| Life Chemicals | F6567-9222-10g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 10g |

$1785.0 | 2023-09-05 | |

| Life Chemicals | F6567-9222-0.5g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 0.5g |

$403.0 | 2023-09-05 | |

| Life Chemicals | F6567-9222-5g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 5g |

$1275.0 | 2023-09-05 | |

| TRC | N307091-500mg |

n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 500mg |

$ 390.00 | 2022-06-03 | ||

| TRC | N307091-100mg |

n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | N307091-1g |

n4-cyclohexyl-n6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 1g |

$ 615.00 | 2022-06-03 | ||

| Life Chemicals | F6567-9222-0.25g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 0.25g |

$382.0 | 2023-09-05 | |

| Life Chemicals | F6567-9222-2.5g |

N4-cyclohexyl-N6-methylpyrimidine-4,6-diamine |

1539826-88-4 | 95%+ | 2.5g |

$850.0 | 2023-09-05 |

N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1539826-88-4 (N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量